
(10S,11R)-11-Chloro-10-hydroxy-2,2,16,16,17,17-hexamethyl-3,3-diphenyl-4,15-dioxa-3,16-disilaoctadecan-8-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(10S,11R)-11-Chloro-10-hydroxy-2,2,16,16,17,17-hexamethyl-3,3-diphenyl-4,15-dioxa-3,16-disilaoctadecan-8-one is a complex organosilicon compound. It features a unique structure with multiple chiral centers, making it an interesting subject for stereochemical studies. The compound’s distinctive characteristics include the presence of chlorinated and hydroxylated groups, as well as its siloxane backbone, which contributes to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (10S,11R)-11-Chloro-10-hydroxy-2,2,16,16,17,17-hexamethyl-3,3-diphenyl-4,15-dioxa-3,16-disilaoctadecan-8-one typically involves multiple steps, including the formation of the siloxane backbone and the introduction of the chlorinated and hydroxylated groups. Common synthetic routes may include:
Formation of the Siloxane Backbone: This step often involves the reaction of chlorosilanes with diols or other suitable precursors under controlled conditions.
Introduction of Chlorinated and Hydroxylated Groups: This can be achieved through selective chlorination and hydroxylation reactions, using reagents such as thionyl chloride and hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(10S,11R)-11-Chloro-10-hydroxy-2,2,16,16,17,17-hexamethyl-3,3-diphenyl-4,15-dioxa-3,16-disilaoctadecan-8-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The chlorinated group can be reduced to form hydrocarbons.
Substitution: The chlorinated group can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as ammonia or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrocarbons.
Substitution: Formation of amines or thiols.
Wissenschaftliche Forschungsanwendungen
(10S,11R)-11-Chloro-10-hydroxy-2,2,16,16,17,17-hexamethyl-3,3-diphenyl-4,15-dioxa-3,16-disilaoctadecan-8-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organosilicon compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (10S,11R)-11-Chloro-10-hydroxy-2,2,16,16,17,17-hexamethyl-3,3-diphenyl-4,15-dioxa-3,16-disilaoctadecan-8-one involves its interaction with specific molecular targets. The compound’s chlorinated and hydroxylated groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The siloxane backbone contributes to the compound’s stability and facilitates its incorporation into various molecular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(10S,11R)-11-Chloro-10-hydroxy-2,2,16,16,17,17-hexamethyl-3,3-diphenyl-4,15-dioxa-3,16-disilaoctadecan-8-one: Unique due to its specific stereochemistry and functional groups.
9S,10S,11R-trihydroxy-12Z-octadecenoic acid: Similar in having multiple hydroxyl groups but differs in its fatty acid structure.
(1R,2S,7S,10S,11R,12S,13S)-2,6,6,10,12-pentamethylpentacyclo[10.2.1.01,10.02,7.011,13]pentadecane: Similar in having multiple chiral centers but differs in its pentacyclic structure.
Uniqueness
This compound is unique due to its combination of chlorinated and hydroxylated groups, along with its siloxane backbone. This combination of features imparts distinct chemical reactivity and stability, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C32H51ClO4Si2 |
|---|---|
Molekulargewicht |
591.4 g/mol |
IUPAC-Name |
(6S,7R)-10-[tert-butyl(dimethyl)silyl]oxy-1-[tert-butyl(diphenyl)silyl]oxy-7-chloro-6-hydroxydecan-4-one |
InChI |
InChI=1S/C32H51ClO4Si2/c1-31(2,3)38(7,8)36-23-16-22-29(33)30(35)25-26(34)17-15-24-37-39(32(4,5)6,27-18-11-9-12-19-27)28-20-13-10-14-21-28/h9-14,18-21,29-30,35H,15-17,22-25H2,1-8H3/t29-,30+/m1/s1 |
InChI-Schlüssel |
PVKFFJMRWIRWJG-IHLOFXLRSA-N |
Isomerische SMILES |
CC(C)(C)[Si](C)(C)OCCC[C@H]([C@H](CC(=O)CCCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)O)Cl |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCCCC(C(CC(=O)CCCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


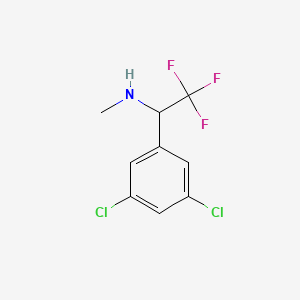

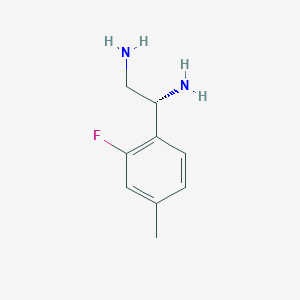
![(R)-2-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL](/img/structure/B15234808.png)

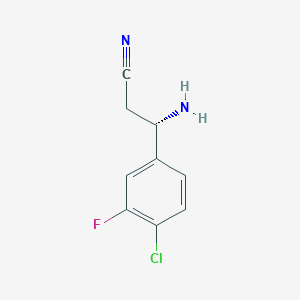
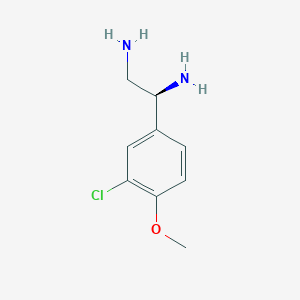


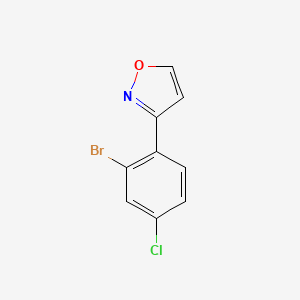
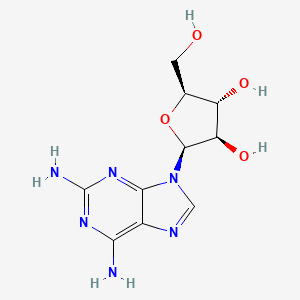
![4-Chloro-8-methoxy-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine](/img/structure/B15234865.png)
![5-Methyl-5,6-dihydrocyclopenta[B]pyrrol-4(1H)-one](/img/structure/B15234874.png)

